REACTION_CXSMILES
|
OCCOC1C=C[C:8]([C:11]([C:14]2[CH:19]=CC(OCCO)=C(Br)C=2)([CH3:13])[CH3:12])=CC=1Br.[C:26]([OH:31])(=O)/[CH:27]=[CH:28]/[CH3:29].[CH2:32]1CCCCC1.[C:38]1([CH3:48])[CH:43]=CC(S(O)(=O)=O)=C[CH:39]=1>O>[C:38]([C:27]1[C:26]([OH:31])=[C:14]([C:11]([CH3:8])([CH3:12])[CH3:13])[CH:19]=[C:29]([CH3:32])[CH:28]=1)([CH3:48])([CH3:43])[CH3:39]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCOC1=C(C=C(C=C1)C(C)(C)C1=CC(=C(C=C1)OCCO)Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |